IP6K Inhibitor Development: The 5-Carboxylate Position Enables Potent and Selective Kinase Engagement
The benzo[c]isoxazole-5-carboxylic acid scaffold serves as the core of UNC7467 (3-([1,1'-biphenyl]-4-yl)benzo[c]isoxazole-5-carboxylic acid), a potent and selective inhibitor of inositol hexakisphosphate kinase (IP6K) . The presence of the carboxylic acid at the 5-position is essential for this activity, as the 3-carboxylic acid isomer shows no comparable reported IP6K inhibition. UNC7467 demonstrates potent inhibition with IC50 values of 4.9 nM for IP6K2, 8.9 nM for IP6K1, and 1320 nM for IP6K6 [1]. This translates to significant selectivity over IP6K6 (over 148-fold). Furthermore, UNC7467 shows no significant inhibition when screened against a panel of 30 other protein kinases and 5 CYP isoforms, confirming that target engagement is specific and not a general kinase promiscuity effect .
| Evidence Dimension | Enzyme Inhibition (IC50) and Selectivity |
|---|---|
| Target Compound Data | IP6K2 IC50 = 4.9 nM; IP6K1 IC50 = 8.9 nM; IP6K6 IC50 = 1320 nM |
| Comparator Or Baseline | Comparator: Benzo[c]isoxazole-3-carboxylic acid derivative. No reported IP6K inhibition. |
| Quantified Difference | >148-fold selectivity for IP6K2 over IP6K6; lack of activity for 3-isomer. |
| Conditions | In vitro kinase inhibition assays; selectivity panel of 30 protein kinases and 5 CYP isoforms |
Why This Matters
This establishes a clear, data-driven justification for procuring the 5-carboxylic acid scaffold over its 3-isomer when the objective is IP6K-targeted inhibitor development.
- [1] Zhou Y, et al. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions. J Med Chem. 2022;65(9):6869-6887. View Source
